叔丁基苯乙酸酯

描述

tert-Butyl phenylacetate is a chemical compound that has been the subject of various studies due to its relevance in synthetic organic chemistry. It serves as a versatile building block and has been utilized in a range of chemical reactions, including nucleophilic substitutions, radical reactions, and oxidation processes .

Synthesis Analysis

The synthesis of tert-butyl phenylacetate derivatives has been explored through different methods. For instance, tert-butyl phenylazocarboxylates have been synthesized and used for further chemical transformations . Another approach involved the reaction of arylacetylenes with tert-butyl 2-phenylmalonate acid chloride to obtain tert-butyl 2,5-diaryl-3-oxopent-4-ynoates . Additionally, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized via an asymmetric Mannich reaction, showcasing the compound's utility in producing chiral amino carbonyl compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl phenylacetate derivatives has been characterized using various techniques. X-ray diffraction studies have confirmed the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, providing insights into its conformation and intermolecular interactions . Similarly, the structure of tert-butyl acetate has been investigated through gas electron diffusion and ab initio MO calculations, revealing the influence of inductive and steric effects on its molecular geometry .

Chemical Reactions Analysis

tert-Butyl phenylacetate undergoes a variety of chemical reactions. It has been used in nucleophilic substitutions with aromatic amines and alcohols, as well as in radical reactions such as oxygenation and halogenation . The compound's reactivity has also been demonstrated in the formation of pyrones and pulvinones through silver-catalyzed π-cyclizations . Moreover, tert-butyl phenylacetate participates in three-component reactions with arylamines and imines to produce α,β-bis(arylamino) acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl phenylacetate have been studied in the context of its reactivity and stability. The kinetics and mechanism of its liquid-phase oxidation were investigated, revealing the formation of primary nonperoxide products and the role of hydroperoxide intermediates . The gas-phase structure of tert-butyl acetate was also examined to understand the effects of substituents on bond lengths and angles .

科学研究应用

结构研究:使用红外光谱和13C核磁共振技术研究了叔丁基苯乙酸酯烯醇负离子,在不同溶剂中提供了关于它们在E或Z构型方面的见解(Corset et al., 1993)。

合成有机化学:与叔丁基苯乙酸酯密切相关的叔丁基苯基偶氮羧酸酯是合成有机化学中多功能的构建模块,可实现亲核取代和自由基反应(Jasch et al., 2012)。

树枝状大分子合成:以叔丁基酯为末端的苯乙炔树枝状大分子被合成并表征,展示了叔丁基苯乙酸酯在创造具有不同溶解特性的水溶性树枝状大分子中的实用性(Pesak et al., 1997)。

液相氧化:分析了叔丁基苯乙酸酯的液相氧化动力学和机理,揭示了其化学行为和在有机合成中的潜在应用(Voronina et al., 2006)。

螺环吲哚内酯合成:探索了叔丁基[2-(苄亚胺基)苯基]乙酸酯的碱促环化反应,揭示了螺环吲哚内酯的合成,这在制药和材料科学中具有潜在应用(Hodges et al., 2004)。

催化:叔丁基苯基亚砜被用作苄卤代烃与反式-双苯乙烯偶联反应中的无痕前催化剂,突显了它在催化过程中的作用(Zhang et al., 2015)。

有机合成中的去保护:使用水相磷酸进行叔丁基氨基甲酸酯、酯和醚的去保护,表明了叔丁基苯乙酸酯在合成复杂有机分子中的作用(Li et al., 2006)。

安全和危害

属性

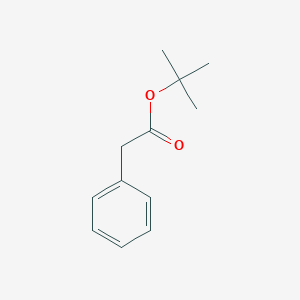

IUPAC Name |

tert-butyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROFQHQXTMKORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311506 | |

| Record name | tert-butyl 2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl phenylacetate | |

CAS RN |

16537-09-0 | |

| Record name | tert-Butyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)

![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)